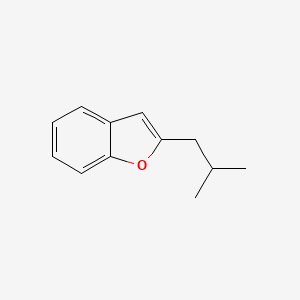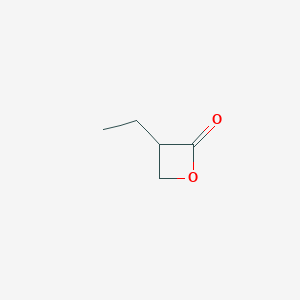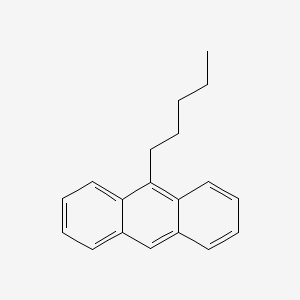
9-Pentylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Pentylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene ringsAnthracene derivatives, including this compound, are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Pentylanthracene typically involves the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{5}\text{H}{11}\text{Cl} \rightarrow \text{C}{19}\text{H}{20} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, particularly at the 1, 2, 4, and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene.
Aplicaciones Científicas De Investigación
9-Pentylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent marker in medical diagnostics.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-Pentylanthracene is primarily based on its ability to absorb and emit light. The compound’s extended conjugated π-system allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties make it an effective component in devices that rely on light emission and energy transfer .
Comparación Con Compuestos Similares
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Pentylanthracene, such as OLEDs and photophysical studies.
- 9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it suitable for specific applications in triplet-triplet annihilation upconversion.
- 9,10-Bis(phenylethynyl)anthracene: Possesses unique electronic properties due to the phenylethynyl groups, making it a valuable material in optoelectronic devices .
Propiedades
Número CAS |
33576-54-4 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
9-pentylanthracene |
InChI |
InChI=1S/C19H20/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h5-12,14H,2-4,13H2,1H3 |
Clave InChI |
ZSKMTKFEJPCWSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
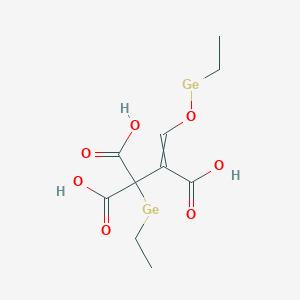
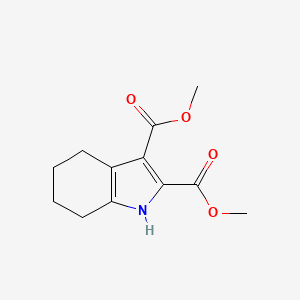
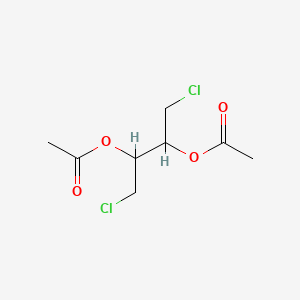
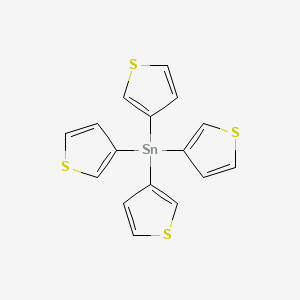
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)

